7-chloro-4-nitro-2-phenyl-1H-indole
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Overview
Description
7-chloro-4-nitro-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 7th position, a nitro group at the 4th position, and a phenyl group at the 2nd position of the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Scientific Research Applications
7-chloro-4-nitro-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple biological targets . These targets often play significant roles in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions often involve the compound mimicking peptide structures and reversibly binding to enzymes .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects such as enhanced crop growth or disease resistance .
Pharmacokinetics
For instance, the compound NPP, which has a similar structure, is soluble in DMF, DMSO, Ethanol, and Methanol , which could potentially influence the bioavailability of 7-chloro-2-phenyl-4-nitroindole.
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of indole derivatives .
Biochemical Analysis
Biochemical Properties
7-chloro-4-nitro-2-phenyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting metabolic pathways. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can affect the expression of genes involved in critical cellular functions, thereby impacting overall cell behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors or enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, it can modulate the expression of genes involved in various cellular processes, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and efficacy. Long-term studies in vitro and in vivo have provided valuable insights into the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects in clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes, leading to changes in metabolic pathways and the production of specific metabolites. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. These interactions influence the compound’s bioavailability and efficacy, providing insights into its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-nitro-2-phenyl-1H-indole typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-phenylindole to introduce the nitro group at the 4th position, followed by chlorination to add the chlorine atom at the 7th position. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride or phosphorus pentachloride for chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-nitro-2-phenyl-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 7-chloro-4-amino-2-phenyl-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenyl ring.
Comparison with Similar Compounds
7-chloro-4-nitro-2-phenyl-1H-indole can be compared with other indole derivatives such as:
7-bromo-4-nitro-2-phenyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
4-nitro-2-phenyl-1H-indole: Lacks the chlorine atom, which may result in different chemical and biological properties.
7-chloro-2-phenyl-1H-indole: Lacks the nitro group, which may reduce its potential for certain types of chemical reactions and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives.
Properties
IUPAC Name |
7-chloro-4-nitro-2-phenyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-6-7-13(17(18)19)10-8-12(16-14(10)11)9-4-2-1-3-5-9/h1-8,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXATLYQHHUUFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3N2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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